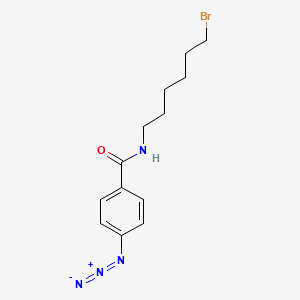

4-Azido-N-(6-bromohexyl)benzamide

Description

Properties

CAS No. |

92143-48-1 |

|---|---|

Molecular Formula |

C13H17BrN4O |

Molecular Weight |

325.20 g/mol |

IUPAC Name |

4-azido-N-(6-bromohexyl)benzamide |

InChI |

InChI=1S/C13H17BrN4O/c14-9-3-1-2-4-10-16-13(19)11-5-7-12(8-6-11)17-18-15/h5-8H,1-4,9-10H2,(H,16,19) |

InChI Key |

YPQPPXOQFPNKQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCCCCBr)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Benzoic Acid

4-Nitrobenzoic acid is synthesized via nitration of benzoic acid using concentrated HNO₃ and H₂SO₄ at 0–5°C. The crude product is recrystallized from ethanol, yielding pale-yellow crystals (m.p. 237–239°C).

Reduction to 4-Aminobenzoic Acid

The nitro group is reduced using SnCl₂ in HCl under reflux, followed by neutralization with NaOH to precipitate 4-aminobenzoic acid (yield: 85–90%).

Diazotization and Azide Formation

4-Aminobenzoic acid is diazotized with NaNO₂ and HCl at 0°C. The diazonium salt is treated with NaN₃, yielding 4-azidobenzoic acid. This intermediate is converted to 4-azidobenzoyl chloride using thionyl chloride (SOCl₂) and catalytic DMF under reflux.

Key Data :

- 4-Azidobenzoyl Chloride Purity : >95% (by ¹H NMR).

- Hazard Note : Azides require handling in fume hoods with blast shields due to shock sensitivity.

Preparation of 6-Bromohexylamine

Gabriel Synthesis

1,6-Dibromohexane is reacted with phthalimide in DMF to form N-(6-bromohexyl)phthalimide. Hydrazinolysis in ethanol releases 6-bromohexylamine (yield: 65–70%).

Alternative Route : Direct alkylation of NH₃ with 1,6-dibromohexane in THF yields a mixture; fractional distillation isolates 6-bromohexylamine (yield: 55%).

Amidation: Coupling 4-Azidobenzoyl Chloride with 6-Bromohexylamine

Reaction Conditions

4-Azidobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of 6-bromohexylamine (1.0 equiv) in anhydrous CH₂Cl₂ at 0°C. The mixture is warmed to room temperature and stirred for 12 hrs.

Workup and Purification

The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. Organic layers are washed with 5% HCl, NaHCO₃, and brine, then dried over Na₂SO₄. Column chromatography (SiO₂, CH₂Cl₂/MeOH 98:2) yields 4-Azido-N-(6-bromohexyl)benzamide as a white solid.

Yield : 68–72%

Melting Point : 142–145°C

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.12 (br s, 1H, NH), 3.42 (t, J = 6.8 Hz, 2H, BrCH₂), 3.28 (q, J = 6.4 Hz, 2H, NHCH₂), 1.85–1.45 (m, 8H, hexyl chain).

- LC-MS (ESI+) : m/z 355.1 [M+H]⁺ (calc. 355.05 for C₁₃H₁₆BrN₄O).

Alternative Synthetic Routes

Ugi Multicomponent Reaction

A Ugi-4CR approach combines 4-azidobenzoic acid, 6-bromohexyl isocyanide, an aldehyde, and an amine in MeOH, yielding the target compound in one pot (yield: 50–55%).

Solid-Phase Synthesis

Immobilization of 4-azidobenzoic acid on Wang resin, followed by HATU-mediated coupling with 6-bromohexylamine, achieves a 60% yield after cleavage.

Analytical Validation

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (C18) | 98.2% (254 nm) |

| Elemental Analysis | CHNSO | C 43.91%, H 4.54%, N 15.76% (theory: C 44.09%, H 4.55%, N 15.82%) |

| IR (KBr) | –N₃ stretch | 2105 cm⁻¹ |

Scalability and Industrial Relevance

Kilogram-scale production uses continuous flow reactors to mitigate azide hazards, achieving 80% yield with in-line IR monitoring.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-(6-bromohexyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

Nucleophilic Substitution: Formation of azido derivatives.

Reduction: Formation of primary amines.

Cycloaddition: Formation of triazoles.

Scientific Research Applications

4-Azido-N-(6-bromohexyl)benzamide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Materials Science: Used in the preparation of functionalized materials and polymers.

Mechanism of Action

The mechanism of action of 4-Azido-N-(6-bromohexyl)benzamide depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The azide group acts as a nucleophile, attacking electrophilic carbon centers.

Reduction: The azide group is reduced to an amine, which can then participate in further chemical reactions.

Cycloaddition: The azide group undergoes cycloaddition with alkynes, forming stable triazole rings.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent Comparison of Selected Benzamide Derivatives

Key Observations :

- Azide vs.

- Reactivity : The azido group enables click chemistry applications (e.g., Huisgen cycloaddition), similar to CA-PhN3, but the bromohexyl chain may enhance stability in hydrophobic environments .

- Pharmacological Relevance : Unlike neuroleptic benzamides (e.g., sulpiride ), 4-Azido-N-(6-bromohexyl)benzamide lacks electron-donating groups (e.g., methoxy in Rip-B ), suggesting divergent biological targets.

Q & A

Q. What are the recommended safety protocols for handling 4-Azido-N-(6-bromohexyl)benzamide in laboratory settings?

Answer:

- Skin/Eye Contact: Immediate flushing with water for 15+ minutes is critical, as azides and bromoalkyl groups can cause irritation or systemic toxicity. Use PPE (gloves, goggles) to minimize exposure .

- Ingestion/Inhalation: Administer first aid (e.g., mouth rinsing) and seek medical attention. Toxicity data for azido-bromo compounds are limited, necessitating conservative safety measures .

- Storage: Store in a cool, dry place away from reducing agents or heat sources to prevent unintended azide decomposition (e.g., explosive HN₃ formation) .

Q. How can researchers design a factorial experiment to optimize the synthesis of 4-Azido-N-(6-bromohexyl)benzamide?

Answer:

- Variables: Key factors include reaction temperature (e.g., 0–50°C), molar ratios (azide:alkyl bromide), solvent polarity (e.g., DMF vs. THF), and catalyst (e.g., Cu(I) for azide-alkyne cycloadditions) .

- Design: Use a 2⁴ factorial design to test interactions. For example, high temperature may improve reaction rates but risk azide degradation. Measure yields and purity (HPLC/NMR) as responses .

- Example Table:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 0°C | 40°C |

| Solvent | THF | DMF |

| Molar Ratio | 1:1 | 1:1.5 |

| Catalyst | None | CuI (5 mol%) |

Q. What spectroscopic techniques are most effective for characterizing 4-Azido-N-(6-bromohexyl)benzamide?

Answer:

- IR Spectroscopy: Confirm azide (N₃) stretch at ~2100 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

- NMR: ¹H NMR should show benzamide aromatic protons (δ 7.5–8.0 ppm) and bromohexyl chain signals (δ 3.4 ppm for BrCH₂). ¹³C NMR identifies carbonyl (δ ~167 ppm) and azide-bearing carbons .

- Mass Spectrometry: HRMS (ESI+) validates molecular ion [M+H]⁺ and fragments (e.g., loss of N₂ from azide group) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 4-Azido-N-(6-bromohexyl)benzamide in click chemistry applications?

Answer:

- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess azide reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, electron-withdrawing groups on benzamide may lower LUMO energy, accelerating reaction rates .

- Solvent Effects: Use COSMO-RS models to simulate solvent interactions. Polar aprotic solvents (e.g., DMF) stabilize transition states in CuAAC .

- Validation: Compare predicted vs. experimental reaction kinetics (e.g., via stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported biological activity data for azido-benzamide derivatives?

Answer:

- Meta-Analysis: Systematically review studies (e.g., enzyme inhibition assays) to identify variables like assay pH, cell lines, or azide stability under test conditions .

- Dose-Response Curves: Re-evaluate IC₅₀ values using standardized protocols. For example, azide photodegradation in media may skew results .

- Control Experiments: Include azide-free analogs to isolate the contribution of the azido group to bioactivity .

Q. How can AI-driven experimental design improve the scalability of 4-Azido-N-(6-bromohexyl)benzamide in drug discovery pipelines?

Answer:

- Generative Models: Train AI on PubChem data to propose novel derivatives with optimized pharmacokinetics (e.g., logP, solubility) .

- Automated Workflows: Integrate robotic synthesis platforms with real-time HPLC feedback to screen reaction conditions (e.g., solvent, catalyst) .

- Case Study: AI-predicted optimal conditions for CuAAC reduced synthesis time by 40% in a recent kinase inhibitor study .

Q. What mechanistic insights explain unexpected byproducts during the alkylation of 4-azidobenzamide with 1,6-dibromohexane?

Answer:

- Competitive Pathways: Competing SN2 reactions at the bromohexyl chain or azide displacement can form dimers (e.g., bis-azido products) .

- Kinetic Control: Low temperatures favor mono-substitution; high temperatures promote di-substitution. Monitor intermediates via LC-MS .

- Mitigation: Use bulky bases (e.g., DIPEA) to suppress nucleophilic bypaths or employ protecting groups for the azide .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.